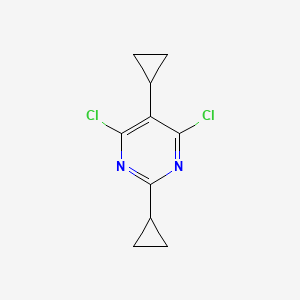
4,6-Dichloro-2,5-dicyclopropylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2,5-dicyclopropylpyrimidine is a heterocyclic compound with the molecular formula C10H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and two cyclopropyl groups at positions 2 and 5
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4,6-Dichloro-2,5-dicyclopropylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to reflux conditions, and hydrochloric acid is added to adjust the pH. The resulting product is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
化学反应分析
Types of Reactions
4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropyl groups can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyl groups.
科学研究应用
4,6-Dichloro-2,5-dicyclopropylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用机制
The mechanism of action of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antiviral or anticancer agent .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-amino-2-propylthiopyrimidine
- 2,4-Dichloro-5-cyclopropylpyrimidine
Uniqueness
4,6-Dichloro-2,5-dicyclopropylpyrimidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
4,6-dichloro-2,5-dicyclopropylpyrimidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2 |
InChI 键 |
NQMPKKZGNIBDED-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


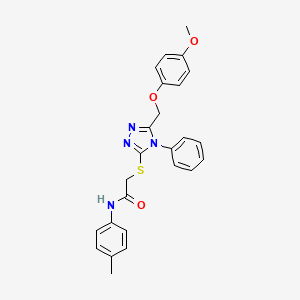
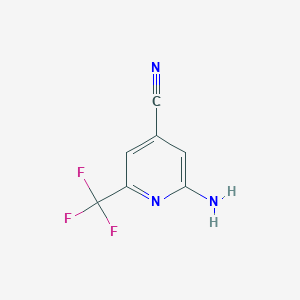
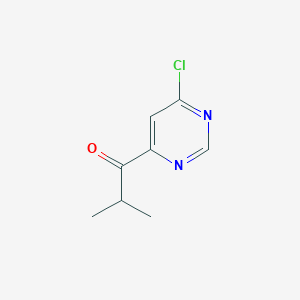
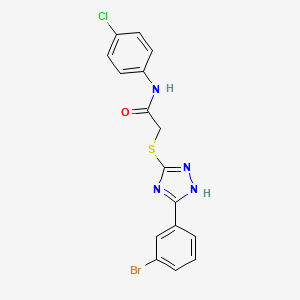
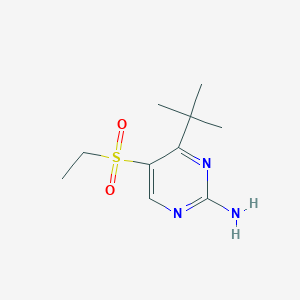

![5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B11777132.png)
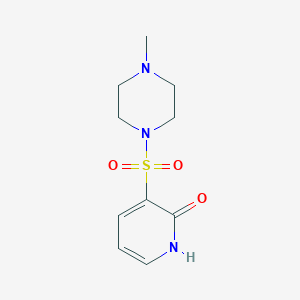
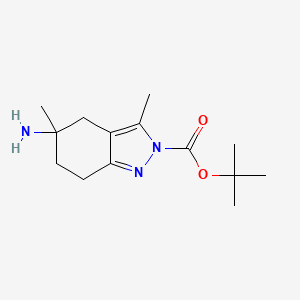
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
![Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B11777155.png)
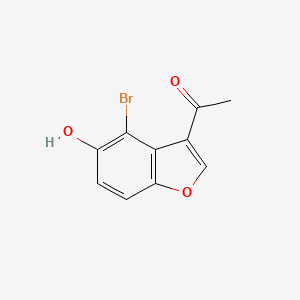
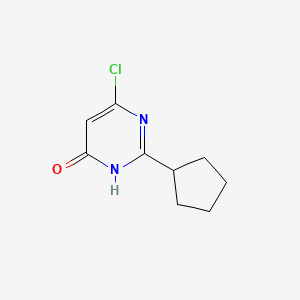
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
